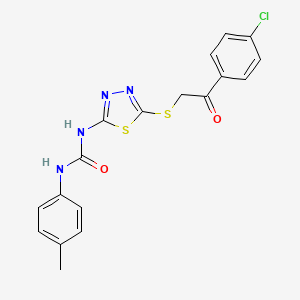

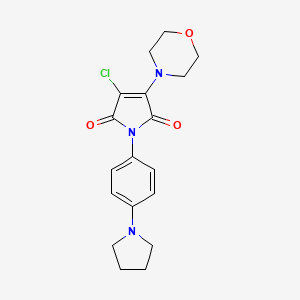

![molecular formula C19H19N3O2 B2844763 7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol CAS No. 303035-65-6](/img/structure/B2844763.png)

7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol” is a complex organic molecule. It contains a quinolin-8-ol core, which is substituted at the 7-position with a morpholin-4-yl(pyridin-2-yl)methyl group . This structure suggests that it could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of “7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol” is complex, with multiple rings and functional groups . The quinolin-8-ol core provides a rigid, planar structure, while the morpholin-4-yl(pyridin-2-yl)methyl group introduces additional complexity and potential sites for interaction with other molecules.Applications De Recherche Scientifique

Anti-Corrosion Applications : A derivative of 7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol has been investigated for its anti-corrosion properties on mild steel in acidic media. The study employed weight loss, electrochemical techniques, Density Functional Theory (DFT), and molecular dynamics simulations to evaluate the efficacy of this compound as a cathodic inhibitor. It demonstrated good adsorption properties and high inhibition efficiency, making it a potential anti-corrosion agent for industrial applications (Douche et al., 2020).

Solvatochromic Shift Studies : Research on derivatives of 7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol, such as LD-425, has involved solvatochromic shift studies. These studies, conducted at room temperature in various organic solvents, help in understanding the effects of solvents on spectral properties. This research can be significant for developing applications in molecular electronics and sensors (Deepa et al., 2013).

Bistable Switch Applications : A derivative of 7-hydroxyquinoline, similar in structure to 7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol, has shown potential as a bistable switch. This is due to its ability to exist in multiple tautomeric forms and undergo intramolecular proton transfer upon irradiation. Such compounds can be used in designing molecular switches, which are crucial in molecular electronics (Georgiev et al., 2021).

Antimycobacterial Activity : Compounds related to 7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol have been synthesized and evaluated for their antimycobacterial activity. Such research is vital in the development of new therapeutics against tuberculosis, a significant global health challenge (Kantevari et al., 2011).

Catalysis in Organic Synthesis : Studies have explored the use of 8-hydroxyquinoline derivatives, related to 7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol, as ligands in palladium complexes. These complexes have shown efficacy in catalyzing Sonogashira coupling, an important reaction in organic synthesis (Kumar et al., 2017).

DNA-Dependent Protein Kinase Inhibition : Some compounds structurally similar to 7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol have been synthesized as potential inhibitors of DNA-dependent protein kinase. This research is significant in the context of developing targeted cancer therapies and understanding cellular repair mechanisms (Barbeau et al., 2007).

Propriétés

IUPAC Name |

7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c23-19-15(7-6-14-4-3-9-21-17(14)19)18(16-5-1-2-8-20-16)22-10-12-24-13-11-22/h1-9,18,23H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVUZMQFOHDXGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001333268 |

Source

|

| Record name | 7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID3715018 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol | |

CAS RN |

303035-65-6 |

Source

|

| Record name | 7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[2-(trifluoromethoxy)phenyl]ethane-1-sulfonamido](/img/structure/B2844684.png)

![3,7,9-Trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2844685.png)

![7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid](/img/structure/B2844688.png)

![Methyl 4-((4,7-dimethylbenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate](/img/structure/B2844692.png)

![methyl 2-(2-(5,7-dioxo-6-propyl-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2844693.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2844696.png)

![2-(4-(isopropylthio)phenyl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2844697.png)

![N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2844703.png)